molecular formula C14H16Br2N2 B14241962 2,7-Dibromo-N~1~,N~1~,N~8~,N~8~-tetramethylnaphthalene-1,8-diamine CAS No. 206760-86-3

2,7-Dibromo-N~1~,N~1~,N~8~,N~8~-tetramethylnaphthalene-1,8-diamine

Cat. No.: B14241962
CAS No.: 206760-86-3
M. Wt: 372.10 g/mol
InChI Key: GNHXEVKPFIELLD-UHFFFAOYSA-N
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Description

2,7-Dibromo-N~1~,N~1~,N~8~,N~8~-tetramethylnaphthalene-1,8-diamine is a brominated aromatic amine compound It is characterized by the presence of two bromine atoms at the 2 and 7 positions of the naphthalene ring, and four methyl groups attached to the nitrogen atoms at the 1 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-N~1~,N~1~,N~8~,N~8~-tetramethylnaphthalene-1,8-diamine typically involves the bromination of a naphthalene derivative followed by amination. One common method includes the bromination of naphthalene using bromine or a brominating agent under controlled conditions to introduce bromine atoms at the desired positions. The resulting dibromonaphthalene is then subjected to amination using methylamine or a similar reagent to introduce the tetramethylamino groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-N~1~,N~1~,N~8~,N~8~-tetramethylnaphthalene-1,8-diamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may result in changes to the aromatic ring or amino groups .

Scientific Research Applications

2,7-Dibromo-N~1~,N~1~,N~8~,N~8~-tetramethylnaphthalene-1,8-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dibromo-N~1~,N~1~,N~8~,N~8~-tetramethylnaphthalene-1,8-diamine involves its interaction with molecular targets through its bromine and amino groups. These interactions can affect various pathways, depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, influencing their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dibromo-N~1~,N~1~,N~8~,N~8~-tetramethylnaphthalene-1,8-diamine is unique due to its specific combination of bromine and tetramethylamino groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

206760-86-3

Molecular Formula

C14H16Br2N2

Molecular Weight

372.10 g/mol

IUPAC Name

2,7-dibromo-1-N,1-N,8-N,8-N-tetramethylnaphthalene-1,8-diamine

InChI

InChI=1S/C14H16Br2N2/c1-17(2)13-10(15)7-5-9-6-8-11(16)14(12(9)13)18(3)4/h5-8H,1-4H3

InChI Key

GNHXEVKPFIELLD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC2=C1C(=C(C=C2)Br)N(C)C)Br

Origin of Product

United States

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